Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate

Pharmaceutical impurity standard HPLC method validation Regulatory compliance

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate (C₁₅H₁₉NO₄; MW 277.32) is a 3-oxopropanoate ester bearing an N-ethyl-N-acetyl substituent at the meta position of the phenyl ring. It is primarily recognized as a key intermediate in the synthesis of 5-oxo-zaleplon (O870470), a metabolite of the sedative-hypnotic drug zaleplon.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1796965-05-3
Cat. No. B566276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate
CAS1796965-05-3
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C(=O)CC(=O)OCC)C(=O)C
InChIInChI=1S/C15H19NO4/c1-4-16(11(3)17)13-8-6-7-12(9-13)14(18)10-15(19)20-5-2/h6-9H,4-5,10H2,1-3H3
InChIKeyFPTXCOFHXSNVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate (CAS 1796965-05-3): A Characterized 5-Oxo-Zaleplon Intermediate and Zaleplon Impurity Reference Standard for Pharmaceutical Procurement


Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate (C₁₅H₁₉NO₄; MW 277.32) is a 3-oxopropanoate ester bearing an N-ethyl-N-acetyl substituent at the meta position of the phenyl ring. It is primarily recognized as a key intermediate in the synthesis of 5-oxo-zaleplon (O870470), a metabolite of the sedative-hypnotic drug zaleplon. The compound is also designated as Zaleplon Impurity 15 in the USP/EP pharmacopeial compendia and is provided as a fully characterized reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing. [1] Its commercial availability as a certified reference standard with accompanying spectroscopic data distinguishes it from generic β-keto ester building blocks that lack regulatory-grade provenance.

Why Generic Substitution of Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate with In-Class Analogs Compromises Analytical and Synthetic Integrity


Compounds within the β-keto ester anilide class—such as methyl 3-(3-acetamidophenyl)-3-oxopropanoate, N-(3-acetylphenyl)-N-ethylacetamide, or the dioxolane-protected variant ethyl 2-(2-(3-(N-ethylacetamido)phenyl)-1,3-dioxolan-2-yl)acetate—share structural motifs with the target compound but differ critically in substitution pattern, ester identity, or protection state. These differences produce distinct chromatographic retention times, mass spectral fragmentation patterns, and NMR chemical shifts, rendering them unsuitable as surrogate reference standards in HPLC method validation for zaleplon impurity profiling. [1] In addition, the use of a non-ethyl ester or N-des-ethyl analog in the synthetic route to 5-oxo-zaleplon would generate a different final product, undermining process reproducibility and regulatory compliance in ANDA and DMF submissions.

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate: Quantitative Comparator-Based Evidence for Procurement Selection


Certified Reference Standard Purity and Characterization vs. Generic β-Keto Ester Intermediates

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is provided as a certified reference standard (Zaleplon Impurity 15) with a minimum purity of 95% as determined by HPLC, and is accompanied by a comprehensive Certificate of Analysis (COA) that includes ¹H NMR, ¹³C NMR, MS, and HPLC data [1]. In contrast, the structurally related building block N-(3-acetylphenyl)-N-ethylacetamide (CAS 200630-96-2) is marketed primarily as a synthetic reactant, also at ≥95% purity, but without the full pharmacopeial-standard characterization package required for impurity traceability . The critical difference lies in the documentation and regulatory acceptance of the characterization package, not in the absolute purity value alone.

Pharmaceutical impurity standard HPLC method validation Regulatory compliance

Ethyl Ester Specificity in 5-Oxo-Zaleplon Synthesis: Differentiation from Methyl Ester Analogs

The ethyl ester moiety of ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is integral to the subsequent condensation reaction with 3-amino-4-cyanopyrazole in the synthesis of 5-oxo-zaleplon . The corresponding methyl ester analog, methyl 3-(3-acetamidophenyl)-3-oxopropanoate (CAS 2229186-46-1), would yield a different product upon transesterification or direct condensation . No published head-to-head synthetic yield data exist, but fundamental organic chemistry dictates that the leaving group properties of ethoxide vs. methoxide in the key cyclocondensation step diverge, with ethyl esters demonstrating slower base-catalyzed transesterification rates due to greater steric hindrance.

Synthetic intermediate Zaleplon metabolite synthesis Ester selectivity

N-Ethyl-N-Acetyl Substitution Pattern: Differentiation from N-Des-Ethyl and N-Methyl Analog Impurities

The N-ethyl-N-acetyl substitution on the phenyl ring is a defining structural feature of zaleplon, its metabolites, and its recognized impurities. In the impurity profile study by Bharathi et al. (2007), seven zaleplon impurities were isolated and characterized by HPLC and LC-MS, including impurity IV (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-methylacetamide) and impurity III (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide), which differ precisely at the N-alkyl substitution position [1]. Each impurity exhibits distinct chromatographic retention times and mass spectra, enabling unambiguous identification and quantification by reverse-phase HPLC. The target compound, bearing the correct N-ethyl-N-acetyl substitution pattern, serves as the essential reference standard for this analytical separation because its spectral signature matches the zaleplon-derived impurity pathway, unlike the N-methyl or N-des-ethyl variants.

Zaleplon impurity profiling Structure-activity relationship Chromatographic differentiation

Physical Form and Solubility: Differentiation from Dioxolane-Protected Intermediate Analogs

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate is isolated as a pale yellow oil with demonstrated solubility in chloroform, dichloromethane, ethyl acetate, and methanol . This contrasts with the dioxolane-protected intermediate, ethyl 2-(2-(3-(N-ethylacetamido)phenyl)-1,3-dioxolan-2-yl)acetate, which contains a ketal protecting group and exhibits higher molecular weight (321.37 g/mol) and different solubility characteristics . The unprotected β-keto ester form of the target compound allows direct condensation without a deprotection step, simplifying the reaction sequence. Comparative solubility data between the two compounds are not published, but the structural difference (presence vs. absence of dioxolane ring) is quantitatively identifiable by molecular formula, exact mass, and ¹H NMR (target: no dioxolane proton signal) .

Synthetic intermediate handling Solubility profile Storage stability

Regulatory-Defined Impurity Identity: Distinction from the Promiscuous Intermediate DOPEA in Zaleplon Synthesis

Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate bears the official designation Zaleplon Impurity 15 within the USP/EP compendial framework, as reflected in its listing by certified reference standard manufacturers [1][2]. This distinguishes it from the enaminone intermediate DOPEA (N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide; CAS 96605-66-2), which, despite being a key intermediate in zaleplon API synthesis, is not cataloged as a pharmacopeial impurity standard . The explicit regulatory recognition of Impurity 15 ensures that its characterization data are accepted by regulatory agencies during ANDA and DMF review, whereas DOPEA would require additional justification for use as an impurity marker.

Zaleplon impurity designation Pharmacopeial standard Regulatory compliance

Optimal Application Scenarios for Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate Based on Quantitative Differentiation Evidence


Impurity Reference Standard for Zaleplon HPLC Method Validation and Pharmacopeial Compliance

When developing and validating a stability-indicating HPLC method for zaleplon API or finished dosage forms, this compound serves as the sole identity-correct and pharmacopeially recognized reference standard for Impurity 15. Its certified COA, including retention time, resolution from the zaleplon peak, and mass spectral identity, enables precise quantitation at levels below 0.1% as required by ICH guidelines. Generic β-keto ester intermediates lack the regulatory acceptance and analytical characterization necessary for this purpose. [1]

Synthetic Intermediate for 5-Oxo-Zaleplon (O870470) Metabolite Preparation

The target compound is the direct precursor for the final cyclocondensation step with 3-amino-4-cyanopyrazole to form 5-oxo-zaleplon, the primary zaleplon metabolite used in metabolism and drug-drug interaction studies. The unprotected ketone and ethyl ester functionalities allow a single-step reaction without prior deprotection or transesterification, avoiding the additional handling required with dioxolane-protected intermediates. [1]

System Suitability and Resolution Testing in Zaleplon Impurity Profiling

In the context of quality control for zaleplon API manufacturing, the compound’s distinct N-ethyl-N-acetyl substitution pattern and chromatographic retention time make it suitable for system suitability testing alongside other known impurities (I–VII) characterized in the literature. Its spectral signature, confirmed by ¹H NMR, ¹³C NMR, and HRMS, provides a rigorous test of HPLC column resolution and mass spectrometer calibration. [2]

ANDA and DMF Filing Documentation for Generic Zaleplon Products

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for zaleplon require fully characterized impurity reference standards with pharmacopeial designations. This compound, recognized as Zaleplon Impurity 15, fulfills this requirement with a complete analytical data package, reducing the regulatory burden compared to using non-designated intermediates that would require in-house characterization and regulatory justification. [1]

Quote Request

Request a Quote for Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.